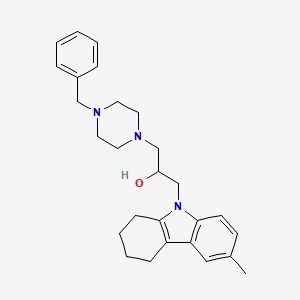![molecular formula C22H22N2O4 B15026473 ethyl 4-{[(3-propanoyl-1H-indol-1-yl)acetyl]amino}benzoate](/img/structure/B15026473.png)
ethyl 4-{[(3-propanoyl-1H-indol-1-yl)acetyl]amino}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ETHYL 4-[2-(3-PROPANOYL-1H-INDOL-1-YL)ACETAMIDO]BENZOATE is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[2-(3-PROPANOYL-1H-INDOL-1-YL)ACETAMIDO]BENZOATE typically involves multiple steps, starting from readily available starting materials. One common method involves the acylation of indole derivatives followed by coupling with benzoic acid derivatives. The reaction conditions often include the use of N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent and dimethylformamide (DMF) as a solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
ETHYL 4-[2-(3-PROPANOYL-1H-INDOL-1-YL)ACETAMIDO]BENZOATE can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction of the carbonyl group can yield alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxindole derivatives, while reduction can produce alcohol derivatives. Substitution reactions can lead to a variety of substituted indole derivatives .
Applications De Recherche Scientifique
ETHYL 4-[2-(3-PROPANOYL-1H-INDOL-1-YL)ACETAMIDO]BENZOATE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of ETHYL 4-[2-(3-PROPANOYL-1H-INDOL-1-YL)ACETAMIDO]BENZOATE involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. This compound may exert its effects by inhibiting or activating specific signaling pathways, leading to the desired biological outcomes .
Comparaison Avec Des Composés Similaires
Similar Compounds
ETHYL 1H-INDOLE-3-CARBOXYLATE: Another indole derivative with similar structural features.
N-[2-(1H-INDOL-3-YL)ETHYL]-2-(4-ISOBUTYLPHENYL)PROPANAMIDE: Shares the indole moiety and has comparable biological activities.
Uniqueness
ETHYL 4-[2-(3-PROPANOYL-1H-INDOL-1-YL)ACETAMIDO]BENZOATE is unique due to its specific substitution pattern and the presence of both indole and benzoate moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C22H22N2O4 |
|---|---|
Poids moléculaire |
378.4 g/mol |
Nom IUPAC |
ethyl 4-[[2-(3-propanoylindol-1-yl)acetyl]amino]benzoate |
InChI |
InChI=1S/C22H22N2O4/c1-3-20(25)18-13-24(19-8-6-5-7-17(18)19)14-21(26)23-16-11-9-15(10-12-16)22(27)28-4-2/h5-13H,3-4,14H2,1-2H3,(H,23,26) |
Clé InChI |
PZPIKWGEXKXNGY-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1=CN(C2=CC=CC=C21)CC(=O)NC3=CC=C(C=C3)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-butyl-N-ethyl-4,4-dimethyl-8-(2-methylpropyl)-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B15026391.png)
![3-methyl-N-(2-methylphenyl)-6-(4-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15026392.png)
![2-Ethoxy-4-[(4E)-4-[(5-methyl-4-phenyl-1,3-thiazol-2-YL)imino]-4H-chromen-2-YL]phenol](/img/structure/B15026395.png)
![N,N-diethyl-3-methyl-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15026397.png)
![ethyl 2-{3,9-dioxo-1-[3-(prop-2-en-1-yloxy)phenyl]-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B15026400.png)
![7-methyl-2-(3-methylphenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione](/img/structure/B15026403.png)
![1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-(2-chlorobenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15026413.png)
![N-(4-methylphenyl)-2-[(8-morpholin-4-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-yl)sulfanyl]acetamide](/img/structure/B15026422.png)
![methyl (2E)-2-cyano-3-[2-(2-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate](/img/structure/B15026423.png)
![4-bromo-N-[2-(5-nitro-2-furyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzamide](/img/structure/B15026428.png)
![1-[2-[(4-Methoxyphenyl)methyl]-2-methyl-5-pyridin-4-yl-1,3,4-oxadiazol-3-yl]ethanone](/img/structure/B15026429.png)
![5-(4-bromophenyl)-2-(methylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B15026430.png)
![N-(4-hydroxyphenyl)-3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanamide](/img/structure/B15026458.png)

